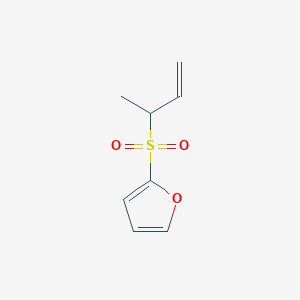
2-(But-3-ene-2-sulfonyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-en-2-ylsulfonyl)furan is a furan derivative characterized by the presence of a sulfonyl group attached to the furan ring. Furans are a class of heterocyclic organic compounds that contain a five-membered aromatic ring with four carbon atoms and one oxygen atom. The unique structure of 2-(But-3-en-2-ylsulfonyl)furan makes it an interesting compound for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-ylsulfonyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. This method involves the dehydration of 1,4-dicarbonyl compounds using reagents such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) .
Another method involves the use of gold-catalyzed cyclizations of diols and triols to form the furan ring. This reaction can be carried out in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydration process .
Industrial Production Methods
Industrial production of 2-(But-3-en-2-ylsulfonyl)furan may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (TiO2), can enhance the reaction rate and yield . Additionally, the recycling and reuse of catalysts can make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-en-2-ylsulfonyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Catalysts like palladium (Pd) and gold (Au) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2-(But-3-en-2-ylsulfonyl)furan has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Furan derivatives are used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(But-3-en-2-ylsulfonyl)furan involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, enhancing the reactivity of the furan ring. This allows the compound to participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan: The simplest member of the furan family, characterized by a five-membered ring with one oxygen atom.
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used as a monomer in the production of bioplastics.
Uniqueness
2-(But-3-en-2-ylsulfonyl)furan is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, including drug development and industrial processes .
Eigenschaften
CAS-Nummer |
88576-58-3 |
|---|---|
Molekularformel |
C8H10O3S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
2-but-3-en-2-ylsulfonylfuran |
InChI |
InChI=1S/C8H10O3S/c1-3-7(2)12(9,10)8-5-4-6-11-8/h3-7H,1H2,2H3 |
InChI-Schlüssel |
VLMFVKXYIUZSSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)S(=O)(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


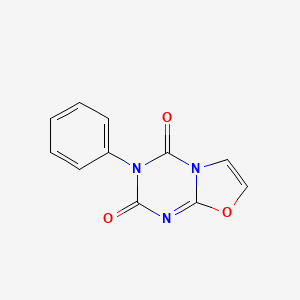
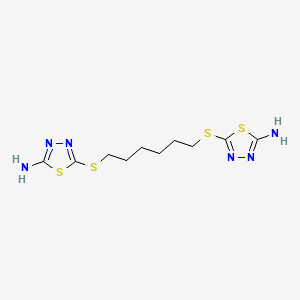
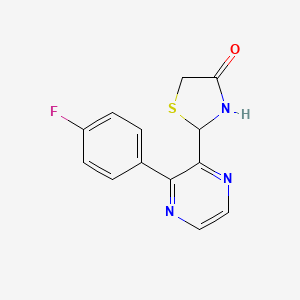
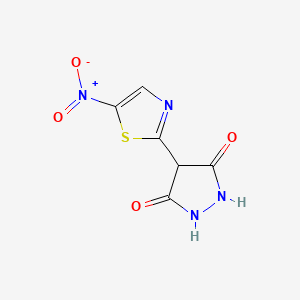
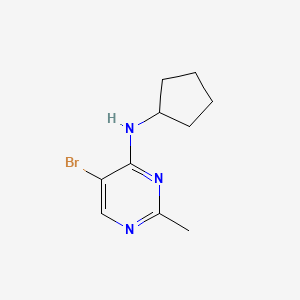
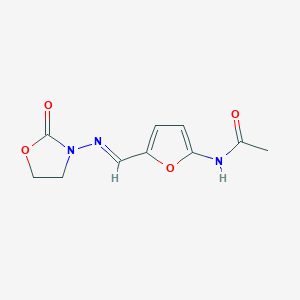
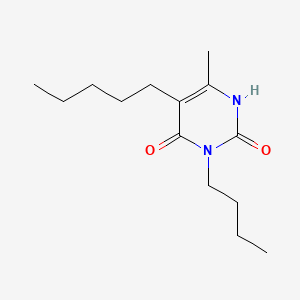

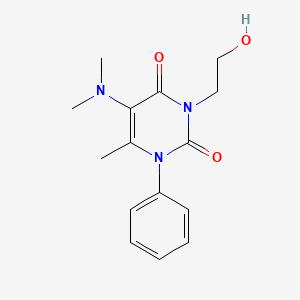
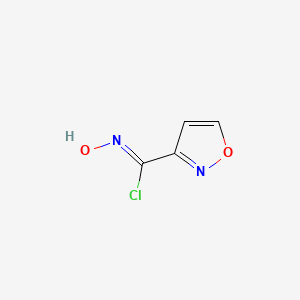
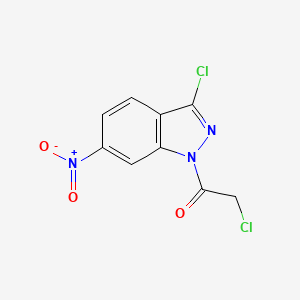
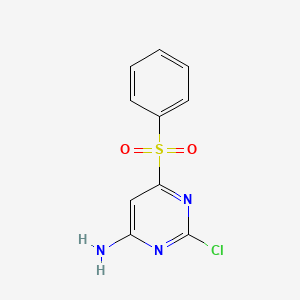
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
